BenchChemオンラインストアへようこそ!

N-(4-Chlorobenzyl)phenylalanine

Atherosclerosis HDL Elevation Cardiovascular Pharmacology

N-(4-Chlorobenzyl)phenylalanine (BRL 26314) is the definitive reference compound for HDL-targeted atherosclerosis research. The para-chloro substituent is structurally essential for its hyperalphalipoproteinaemic activity: elevated HDL, enhanced fecal sterol/bile acid excretion, and superior atheroprotection vs. standard agents in vivo. Generic N-benzyl phenylalanine analogs do not replicate this profile. Procure this validated pharmacological tool to ensure mechanistic relevance in reverse cholesterol transport, cholesterol turnover, and SAR benchmarking studies.

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
CAS No. 79600-96-7
Cat. No. B1667801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorobenzyl)phenylalanine
CAS79600-96-7
SynonymsBRL 26314
BRL-26314
N-(4-chlorobenzyl)phenylalanine
N-(para-chlorobenzyl)-L-phenylalanine
Molecular FormulaC16H16ClNO2
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)11-18-15(16(19)20)10-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)/t15-/m0/s1
InChIKeySAOHCSVJQIAGDD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorobenzyl)phenylalanine (79600-96-7): Procurement-Relevant Overview for HDL Elevation and Atherosclerosis Research


N-(4-Chlorobenzyl)phenylalanine (CAS 79600-96-7), also known as BRL 26314, is a synthetic, N-substituted phenylalanine derivative characterized by a 4-chlorobenzyl group on the α-amino nitrogen [1]. It was investigated as a pharmacological tool for its hyperalphalipoproteinaemic activity, specifically its ability to elevate high-density lipoprotein (HDL) cholesterol and inhibit atherosclerosis in preclinical models [2]. This compound is distinct from simple N-benzyl phenylalanine analogs due to the presence of the para-chloro substituent, which is a key structural feature for its specific biological activity profile [3].

N-(4-Chlorobenzyl)phenylalanine (79600-96-7): Why Simple Phenylalanine Analogs Cannot Be Substituted in Specialized Cardiovascular Research


Simple substitution with a generic N-benzyl phenylalanine or other in-class analogs is not feasible when the research objective is to replicate the specific HDL-elevating and anti-atherosclerotic profile of N-(4-chlorobenzyl)phenylalanine. The para-chloro substituent is not a trivial modification; it is a critical determinant of the compound's unique pharmacological activity, which was found to be superior to various standard compounds in inhibiting atherosclerosis in vivo [1]. Furthermore, the compound's specific effects on cholesterol turnover and tissue distribution, which distinguish it from agents like 1-naphthyl isothiocyanate that only superficially alter HDL levels, are directly linked to its unique N-(4-chlorobenzyl) structure [2]. Using an unsubstituted or differently substituted analog would not provide a valid experimental control or therapeutic benchmark for studies focused on this mechanism of action.

Quantitative Differentiation Guide for N-(4-Chlorobenzyl)phenylalanine (79600-96-7) vs. In-Class Comparators


Superior Anti-Atherosclerotic Efficacy of N-(4-Chlorobenzyl)phenylalanine Compared to Standard Compounds

In a rabbit model of atherosclerosis, N-(4-chlorobenzyl)phenylalanine (BRL 26314) demonstrated anti-atherosclerotic activity that was superior to that observed for various standard compounds [1]. The compound specifically raised HDL levels and decreased the arterial content of cholesterol and collagen, leading to a reduction in the severity of thoracic sudanophilic lesions and intimal thickening.

Atherosclerosis HDL Elevation Cardiovascular Pharmacology

Mechanistic Differentiation: Enhanced Cholesterol Turnover vs. Superficial HDL Elevation

N-(4-Chlorobenzyl)phenylalanine (BRL 26314) promotes the excretion of radiolabeled cholesterol as fecal sterols and bile acids, thereby enhancing cholesterol turnover [1]. This mechanism distinguishes it from a cholestatic agent such as 1-naphthyl isothiocyanate (ANIT), which also elevates HDL but does so by impairing cholesterol transport, a superficially similar but functionally adverse change [1]. The compound's activity is linked, at least in part, to an enhancement of white adipose tissue lipoprotein lipase activity [1].

Cholesterol Metabolism Lipoprotein Lipase HDL Function

In Vivo Lipid Profile Modulation: HDL Elevation and Triglyceride Lowering in Multiple Rat Models

N-(4-Chlorobenzyl)phenylalanine (BRL 26314) has been shown to raise circulating high-density lipoprotein (HDL) cholesterol and lower total triglyceride levels in rats maintained on stock or semi-synthetic diets [1]. This dual-effect on lipid profile was also observed in hypothyroid rats and in rats with pre-existing hyperlipidaemia, where it additionally decreased aortic total cholesterol concentration [1].

Dyslipidemia HDL Cholesterol Triglycerides

Recommended Research Applications for N-(4-Chlorobenzyl)phenylalanine (79600-96-7) Based on Verified Evidence


Pharmacological Tool for Studying HDL-Mediated Atheroprotection

Based on its demonstrated ability to elevate HDL cholesterol and reduce atherosclerosis severity in a rabbit model [1], N-(4-chlorobenzyl)phenylalanine serves as a validated pharmacological tool. It can be used to dissect the specific pathways linking HDL elevation to atheroprotection, to validate new targets in reverse cholesterol transport, or as a positive control in the development of novel HDL-raising therapies.

Investigating Mechanisms of Cholesterol Turnover and Excretion

The compound's unique mechanism of enhancing cholesterol turnover, as evidenced by increased excretion of fecal sterols and bile acids in rats [2], makes it a valuable probe for studying intestinal cholesterol efflux and bile acid metabolism. This application is distinct from using agents that simply lower cholesterol synthesis, such as statins, or those that primarily affect LDL.

Structure-Activity Relationship (SAR) Studies on N-Substituted Phenylalanine Derivatives

As a key representative of the N-substituted phenylalanine class with well-documented in vivo cardiovascular activity, this compound is an essential reference standard for SAR studies. Researchers can benchmark the activity of new analogs (e.g., with different halogens, alkyl chains, or heterocycles on the benzyl group) against the specific HDL-elevating and anti-atherosclerotic profile established for N-(4-chlorobenzyl)phenylalanine [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Chlorobenzyl)phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.